4,7,10,13,16,19-Docosahexaenoic acid
Overview
Description
4,7,10,13,16,19-Docosahexaenoic acid is a long-chain polyunsaturated fatty acid with 22 carbon atoms and six cis double bonds. It is an omega-3 fatty acid, commonly found in fish oils and marine algae. This compound plays a crucial role in the growth and functioning of the brain, eyes, and heart .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7,10,13,16,19-Docosahexaenoic acid can be synthesized through various chemical routes. One common method involves the elongation and desaturation of shorter-chain omega-3 fatty acids, such as eicosapentaenoic acid. This process typically requires specific enzymes and reaction conditions to introduce the necessary double bonds at the correct positions .
Industrial Production Methods
Industrially, this compound is often produced through the fermentation of microalgae. These microalgae are cultivated in controlled environments, and the fatty acid is extracted and purified from the biomass. This method is preferred for its sustainability and ability to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4,7,10,13,16,19-Docosahexaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or peroxides under controlled conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.
Esterification: Alcohols in the presence of an acid catalyst, such as sulfuric acid.
Major Products
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acids.
Esterification: Fatty acid esters.
Scientific Research Applications
4,7,10,13,16,19-Docosahexaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of fatty acids.
Biology: Essential for the development and functioning of the nervous system.
Medicine: Investigated for its potential benefits in treating neurodegenerative diseases, cardiovascular health, and anti-inflammatory properties.
Industry: Incorporated into dietary supplements and functional foods for its health benefits.
Mechanism of Action
4,7,10,13,16,19-Docosahexaenoic acid exerts its effects through several mechanisms:
Incorporation into Cell Membranes: Enhances membrane fluidity and function.
Anti-inflammatory Pathways: Inhibits the production of pro-inflammatory cytokines and eicosanoids.
Neuroprotective Effects: Promotes neurogenesis and protects against neuronal damage.
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic acid: Another omega-3 fatty acid with five double bonds.
Arachidonic acid: An omega-6 fatty acid with four double bonds.
Linoleic acid: An omega-6 fatty acid with two double bonds.
Uniqueness
4,7,10,13,16,19-Docosahexaenoic acid is unique due to its six double bonds, which confer distinct structural and functional properties. Its high degree of unsaturation makes it particularly effective in enhancing membrane fluidity and function, which is crucial for the proper functioning of the brain and eyes .
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16E,19E)-docosa-4,7,10,13,16,19-hexaenoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9-,13-12-,16-15-,19-18- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMBGCFOFBJSGT-UAYLQDFESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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